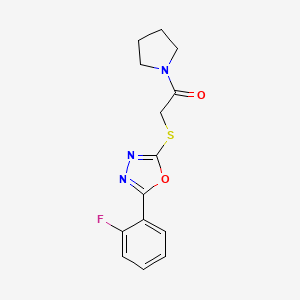

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

説明

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize a compound. This can include the types of reactions used, the conditions under which the reactions were carried out, and the yields of the reactions .

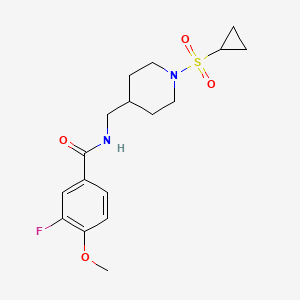

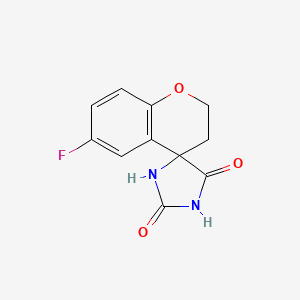

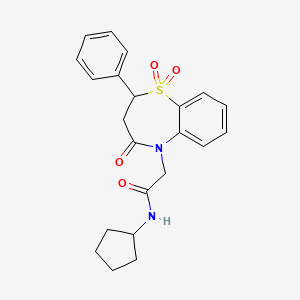

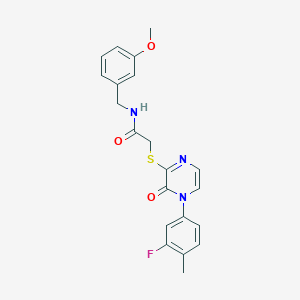

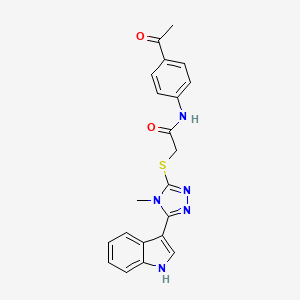

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. This can be done using a variety of techniques, including X-ray crystallography, NMR spectroscopy, and computational methods .

Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include looking at the reagents and conditions needed for the reactions, the products of the reactions, and the mechanisms of the reactions .

Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves measuring properties such as melting point, boiling point, solubility, and reactivity .

科学的研究の応用

Metabolic Studies

The metabolic processes of related oxadiazole compounds have been studied in vitro using hepatic microsomal systems. For instance, 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone, a dipeptidyl peptidase-4 inhibitor, was investigated, revealing the formation of six metabolites, primarily through hydroxylation and carbonyl reduction (Yoo et al., 2008).

Antimicrobial Activity

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound structurally similar to the one , demonstrated significant antimicrobial activity. The synthesis of this compound involved cyclization of a hydrazide acid group into a 1,3,4-oxadiazole nucleus, resulting in enhanced antimicrobial properties (Salimon et al., 2011).

Anticancer Potential

Several studies have investigated the anticancer potential of 1,3,4-oxadiazole derivatives. For example, compounds containing 1,3,4-oxadiazole moieties have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies found that certain derivatives exhibited considerable anticancer activity, highlighting the therapeutic potential of 1,3,4-oxadiazole compounds (Kaya et al., 2016).

Sensing Applications

Thiophene substituted 1,3,4-oxadiazole derivatives have been studied for their potential as aniline sensors. Their fluorescence quenching properties in the presence of aniline suggest applications in detecting aniline via fluorescence quenching (Naik et al., 2018).

Organic Light Emitting Diodes (OLEDs)

1,3,4-oxadiazole derivatives have been used in the development of organic light emitting diodes (OLEDs). The study of 2,5-diaryl-1,3,4-oxadiazole–fluorene hybrids incorporating pyridine units revealed their potential in enhancing electron injection and efficiency in OLEDs with aluminium cathodes (Oyston et al., 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2S/c15-11-6-2-1-5-10(11)13-16-17-14(20-13)21-9-12(19)18-7-3-4-8-18/h1-2,5-6H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOWSDFCOMNVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329246 | |

| Record name | 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49736081 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

459846-32-3 | |

| Record name | 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B2631467.png)

![tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2631469.png)

![2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2631478.png)

![3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2631479.png)

![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2631480.png)

![N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide](/img/structure/B2631484.png)